molecular formula C9H12Si B7823317 Methylphenylvinylsilane

Methylphenylvinylsilane

Cat. No.: B7823317
M. Wt: 148.28 g/mol
InChI Key: JNRFDZNGKYQSKV-UHFFFAOYSA-N
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Description

Methylphenylvinylsilane is an organosilicon compound with the molecular formula C9H12Si. It is a clear, colorless liquid known for its unique chemical properties and versatility in various industrial and scientific applications . The compound is characterized by the presence of a vinyl group (CH=CH2), a phenyl group (C6H5), and a methyl group (CH3) attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylphenylvinylsilane can be synthesized through several methods, one of which involves the reaction of phenylmethylvinylchlorosilane with appropriate reagents . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to maintain the desired reaction conditions. The process may include steps such as distillation and purification to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions: Methylphenylvinylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methylphenylvinylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which methylphenylvinylsilane exerts its effects involves its ability to form stable bonds with various substrates. The vinyl group allows for polymerization and cross-linking reactions, while the phenyl and methyl groups contribute to the compound’s stability and reactivity. These properties make it a valuable component in the synthesis of high-performance materials .

Comparison with Similar Compounds

  • Phenylmethylvinylchlorosilane
  • Vinyltrimethylsilane
  • Phenylvinylsilane

Comparison: Methylphenylvinylsilane is unique due to the presence of both a phenyl and a vinyl group attached to the silicon atom, which imparts distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a broader range of applications .

Properties

IUPAC Name

ethenyl-methyl-phenylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Si/c1-3-10(2)9-7-5-4-6-8-9/h3-8,10H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRFDZNGKYQSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C=C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17878-39-6
Record name (Ethenylmethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17878-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylphenylvinylsilane
Reactant of Route 2
Methylphenylvinylsilane
Reactant of Route 3
Methylphenylvinylsilane
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Methylphenylvinylsilane
Reactant of Route 5
Methylphenylvinylsilane
Reactant of Route 6
Methylphenylvinylsilane

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